2-Chloro-6,7-difluoroquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

2-Chloro-6,7-difluoroquinazoline (CAS 1233932-19-8) is a heterocyclic small molecule belonging to the quinazoline family, characterized by a chlorine substituent at the 2-position and fluorine atoms at the 6- and 7-positions on the fused benzopyrimidine core. It has the molecular formula C8H3ClF2N2 and a molecular weight of 200.57 g/mol.

Molecular Formula C8H3ClF2N2
Molecular Weight 200.57 g/mol
CAS No. 1233932-19-8
Cat. No. B1433599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-difluoroquinazoline
CAS1233932-19-8
Molecular FormulaC8H3ClF2N2
Molecular Weight200.57 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=CC(=C1F)F)Cl
InChIInChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H
InChIKeyHTUKNBYKVIZQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6,7-difluoroquinazoline (CAS 1233932-19-8): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-6,7-difluoroquinazoline (CAS 1233932-19-8) is a heterocyclic small molecule belonging to the quinazoline family, characterized by a chlorine substituent at the 2-position and fluorine atoms at the 6- and 7-positions on the fused benzopyrimidine core . It has the molecular formula C8H3ClF2N2 and a molecular weight of 200.57 g/mol [1]. Quinazoline derivatives are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitor pharmacophores, and the specific 6,7-difluoro substitution pattern is frequently encountered in clinically validated EGFR and HER2 tyrosine kinase inhibitors [2]. This compound is commercially available as a research chemical and synthetic intermediate, with typical catalog purities of 98% .

Why 2-Chloro-6,7-difluoroquinazoline Cannot Be Interchanged with Common Regioisomeric or Mono-Halogenated Quinazoline Analogs


Quinazoline-based drug discovery programs routinely require precise control over both the position of the chlorine leaving group (2- vs. 4-) and the fluorine substitution pattern on the benzo ring. The 4-chloro regioisomer (CAS 625080-60-6) is the dominant intermediate for classical 4-anilinoquinazoline EGFR inhibitors such as gefitinib and icotinib [1], while the 2-chloro isomer serves as the entry point for a distinct chemical space of 2-substituted quinazolines [2]. The 2,4-dichloro analog (CAS 774212-69-0) introduces a second reactive site that can lead to undesired cross-reactivity during sequential derivatization . Furthermore, the 6,7-difluoro motif is not interchangeable with mono-fluoro or non-fluorinated congeners; fluorine atoms at these positions modulate both electronic effects on the pyrimidine ring reactivity and biological target binding affinity, with published SAR data indicating that fluorination at C6/C7 can increase EGFR inhibitory potency by approximately 4.2-fold relative to unfluorinated quinazoline analogs [3].

Quantitative Comparative Evidence for 2-Chloro-6,7-difluoroquinazoline Selection vs. Closest Analogs


Regioselective Reactivity: 2-Chloro vs. 4-Chloro Leaving Group in Quinazoline Derivatization

The 2-chloro substituent on quinazoline exhibits lower electrophilicity toward nucleophilic aromatic substitution (SNAr) compared to the 4-chloro position, enabling orthogonal functionalization strategies. In 2,4-dichloroquinazoline, the 4-position reacts regioselectively first, and the 2-chloro group can be preserved for subsequent derivatization or selectively removed via Stille-type coupling with tributyltin hydride [1]. This differential reactivity is critical for medicinal chemistry programs that require sequential introduction of substituents at the 4- and 2-positions. Zheng et al. (2021) demonstrated that 2-chloroquinazoline derivatives bearing a chlorine substituent on the aryl ring (R3 position) exhibited superior anti-proliferation activity against EGFR high-expressing cell lines compared to hydrogen- or vinyl-substituted analogs; the lead compound 10b showed IC50 values of 3.68 μM (A549), 10.06 μM (NCI-H1975), 1.73 μM (AGS), and 2.04 μM (HepG2), with activity equivalent to or better than gefitinib against these four cell lines [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

6,7-Difluoro Substitution Enhances EGFR Inhibitory Potency: SAR Inference from Fluorinated Quinazoline Literature

The 6,7-difluoro substitution pattern on the quinazoline core is a well-established potency-enhancing motif for EGFR tyrosine kinase inhibitors. Literature annotation indicates that fluorination at these positions increases EGFR-TM inhibitory potency by approximately 4.23-fold compared to unfluorinated quinazoline inhibitors [1]. This enhancement is attributed to the electron-withdrawing effect of fluorine atoms, which modulates the electron density of the quinazoline ring and influences key hydrogen-bonding interactions within the ATP-binding pocket of EGFR. The 6,7-difluoro pattern is conserved across multiple clinical-stage and approved EGFR inhibitors, including afatinib and dacomitinib, underscoring its pharmacophoric importance [2]. SAR analyses further indicate that the C-7 position tolerates a wider range of substituents than C-6, making the 6-fluoro substituent particularly critical for maintaining potency [3].

EGFR Inhibition Fluorine Chemistry Structure-Activity Relationship

Commercial Purity Comparison: 2-Chloro-6,7-difluoroquinazoline vs. 2,4-Dichloro Analog

Commercially, 2-chloro-6,7-difluoroquinazoline (CAS 1233932-19-8) is available from LeYan at a catalog purity of 98% . In comparison, the 4-chloro regioisomer (CAS 625080-60-6) is offered by Bidepharm at 97% purity , and the 2,4-dichloro analog (CAS 774212-69-0) is available at 95% from Chemenu and 97% from Bidepharm . The single chlorine atom at the 2-position eliminates the risk of regioselectivity issues inherent to the 2,4-dichloro compound, where the presence of two competing reactive sites can lead to statistical mixtures of mono-substituted products during SNAr reactions unless carefully controlled [1]. The higher purity specification (98% vs. 95–97%) reduces the burden of pre-reaction purification and improves batch-to-batch consistency for quantitative structure-activity relationship studies.

Chemical Procurement Intermediate Quality Synthetic Reliability

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. Regioisomeric Analogs

Although the 2-chloro and 4-chloro regioisomers share the identical molecular formula (C8H3ClF2N2) and molecular weight (200.57 g/mol), the position of the chlorine atom alters the computed physicochemical profile. Based on PubChem computed properties, 2-chloro-6,7-difluoroquinazoline has an XLogP3-AA value of 2.7, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 25.8 Ų, and zero rotatable bonds [1]. These parameters place it within favorable drug-like chemical space (Lipinski rule of five compliant). The 4-chloro regioisomer (CAS 625080-60-6), while sharing the same molecular formula, has a distinct dipole moment and electrostatic potential surface due to the proximity of the chlorine to the N3 ring nitrogen, which influences solubility in organic solvents such as acetonitrile and tetrahydrofuran . The TPSA of 25.8 Ų is notably low, predicting good membrane permeability for downstream derivatives, which is advantageous for intracellular kinase targets.

Drug Design Physicochemical Properties ADME Prediction

Strategic Intermediate Role: Access to 2-Substituted Quinazoline Chemical Space Underrepresented in Clinical Kinase Inhibitors

The vast majority of approved quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib, afatinib, icotinib) are 4-anilinoquinazolines derived from 4-chloro intermediates [1]. The 2-position of the quinazoline scaffold remains comparatively underexplored in clinical candidates. Recent SAR analyses have highlighted that bulkier hydrophobic substituents at the C2 position, particularly in combination with sulfonyl groups, can improve affinity and potency toward triple-mutant EGFR (L858R/T790M/C797S), a clinically challenging resistance variant [2]. The 2-chloro substituent in 2-chloro-6,7-difluoroquinazoline serves as a versatile synthetic handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling direct introduction of diverse C2 substituents that are not accessible through the 4-chloro pathway [3]. This positions the compound as a strategic entry point for exploring 2-substituted quinazoline chemical space that is orthogonal to the heavily patented 4-anilinoquinazoline landscape.

Medicinal Chemistry Chemical Biology Kinase Inhibitor Scaffold

Recommended Application Scenarios for 2-Chloro-6,7-difluoroquinazoline in Drug Discovery and Chemical Biology


Synthesis of 2-Substituted Quinazoline Libraries for EGFR T790M/C797S Resistance-Mutant Screening

Medicinal chemistry teams targeting the triple-mutant EGFR (L858R/T790M/C797S) can employ 2-chloro-6,7-difluoroquinazoline as the key intermediate for generating focused libraries of 2-substituted quinazolines. The 2-chloro leaving group undergoes SNAr with amines or palladium-catalyzed cross-coupling to introduce diverse C2 substituents, while the 6,7-difluoro motif preserves the potency-enhancing fluorination pattern validated in clinical EGFR inhibitors. Recent SAR analyses indicate that bulkier hydrophobic substituents at C2, combined with appropriate C4 modifications, can improve affinity against the C797S resistance mutation . Starting from the 2-chloro intermediate (rather than the 4-chloro regioisomer) enables construction of compounds where the C4 position remains available for alternative functionalization strategies distinct from the classical 4-anilino motif .

Development of Dual-Selectivity Quinazoline-Based Kinase Inhibitors via Sequential Derivatization

The orthogonal reactivity between the 2-chloro and potential C4 modification sites on 2-chloro-6,7-difluoroquinazoline enables sequential, chemoselective derivatization for constructing dual-target kinase inhibitors. The 2-chloro position can be substituted first under mild SNAr conditions (e.g., with aliphatic amines in DMF at room temperature), leaving other ring positions available for subsequent functionalization. This is in contrast to the 2,4-dichloro analog, where competitive reactivity at both positions necessitates careful temperature and stoichiometry control to avoid statistical product mixtures . The 2-chloro-6,7-difluoro compound thus offers cleaner reaction profiles and higher yields of mono-substituted intermediates, reducing purification burden and improving throughput in parallel synthesis workflows .

Synthesis of Novel Chemical Probes for Chemical Biology Target Identification Studies

Academic and industrial chemical biology groups seeking to develop affinity probes or PROTAC (Proteolysis Targeting Chimera) molecules based on the quinazoline scaffold can use 2-chloro-6,7-difluoroquinazoline as a starting material. The 2-chloro position provides a convenient attachment point for linker conjugation (e.g., via amine-capped polyethylene glycol linkers) without competing with the C4 position, which can be independently modified to tune target affinity. The 6,7-difluoro substitution ensures that the resulting probe molecules retain target binding affinity comparable to the parent kinase inhibitor pharmacophore, as fluorination at these positions has been shown to enhance EGFR binding by approximately 4.2-fold . The commercially available 98% purity supports reproducible probe synthesis with minimal batch-to-batch variability.

Process Chemistry Development for Non-Classical Quinazoline Drug Candidates

Process R&D teams evaluating synthetic routes for 2-substituted quinazoline drug candidates can benchmark 2-chloro-6,7-difluoroquinazoline against the 4-chloro regioisomer for scalability, cost, and impurity profile. The 2-chloro compound's single reactive site eliminates regioselectivity concerns that complicate scale-up of the 2,4-dichloro precursor. Furthermore, the Stille-type coupling methodology reported for converting 2,4-dichloroquinazoline to 2-chloroquinazoline via selective 4-chloro reduction can potentially be adapted for the 6,7-difluoro series, providing a scalable route from the readily available 2,4-dichloro-6,7-difluoroquinazoline when large quantities of the 2-chloro mono-chlorinated compound are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6,7-difluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.